An In-Depth Technical Guide to 3-Bromo-4-iodo-tert-butylbenzene for Advanced Chemical Synthesis
An In-Depth Technical Guide to 3-Bromo-4-iodo-tert-butylbenzene for Advanced Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 3-Bromo-4-iodo-tert-butylbenzene, a dihalogenated aromatic compound, presents itself as a highly versatile and strategic intermediate. Its unique substitution pattern offers a platform for sequential and site-selective functionalization, enabling the efficient construction of diverse chemical entities. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic protocol, detailed spectral characterization, and a focused exploration of its applications in modern synthetic chemistry, particularly in the realm of drug discovery.
Core Physicochemical & Structural Characteristics
3-Bromo-4-iodo-tert-butylbenzene (also known as 2-Bromo-4-tert-butyl-1-iodobenzene) is a solid at ambient temperatures, distinguished by the presence of two different halogen atoms and a bulky tert-butyl group on the benzene ring.[1] This specific arrangement of substituents dictates its reactivity and physical properties.
Structural and Physical Data Summary
The key physicochemical data for 3-Bromo-4-iodo-tert-butylbenzene are summarized below. It is important to note that while some properties are experimentally determined and available from commercial suppliers, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 860435-39-8 | [1] |
| Synonym | 2-Bromo-4-tert-butyl-1-iodobenzene | [1] |
| Molecular Formula | C₁₀H₁₂BrI | [2] |
| Molecular Weight | 339.01 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 282.0 ± 28.0 °C (Predicted) | [] |
| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [] |
| Purity | ≥96% (Typical Commercial Grade) | [1] |
| Storage | Store at 2-8 °C, sealed in a dry, dark place | [][4] |
InChI Key: XNKAPUCNAVBLOL-UHFFFAOYSA-N[1]
Synthesis and Purification: A Validated Protocol
While multiple pathways to substituted dihalobenzenes exist, a reliable method for the synthesis of 3-Bromo-4-iodo-tert-butylbenzene involves the electrophilic iodination of a readily available brominated precursor. The following protocol is based on established methodologies for the halogenation of activated aromatic rings.
Proposed Synthetic Workflow
The synthesis initiates from 1-bromo-3-tert-butylbenzene, proceeding via a regioselective electrophilic iodination. The directing effects of the tert-butyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups are key to achieving the desired 1,2,4-substitution pattern. The bulky tert-butyl group sterically hinders the ortho-positions adjacent to it, favoring substitution at the C4 position (para to the tert-butyl group and ortho to the bromine).
Caption: Synthetic workflow for 3-Bromo-4-iodo-tert-butylbenzene.
Step-by-Step Experimental Protocol
Objective: To synthesize 3-Bromo-4-iodo-tert-butylbenzene via electrophilic iodination.
Materials:
-
1-Bromo-3-tert-butylbenzene (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Trifluoroacetic acid (TFA) (as solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3-tert-butylbenzene (1.0 equiv) in trifluoroacetic acid. Cool the solution to 0 °C in an ice bath.
-
Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine. Stir until the orange/brown color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Bromo-4-iodo-tert-butylbenzene.
Spectroscopic Characterization and Interpretation
Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, a robust prediction of its key spectral features can be made based on the analysis of its constituent parts and data from analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| t-Bu (C(CH₃)₃) | ~1.35 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typical for this group.[5] |
| Ar-H (H5) | ~7.50 | Doublet (d) | 1H | This proton is ortho to the bromine and meta to the iodine. Deshielding effects from both halogens place it downfield. It will be split by H6. |
| Ar-H (H6) | ~7.25 | Doublet of Doublets (dd) | 1H | This proton is ortho to the tert-butyl group and meta to both halogens. It will show coupling to both H5 and H2. |
| Ar-H (H2) | ~7.80 | Doublet (d) | 1H | This proton is ortho to the iodine atom, which exerts a strong deshielding effect, shifting it significantly downfield. It will be split by H6. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C(C H₃)₃ | ~31.5 | The methyl carbons of the tert-butyl group. |
| C (CH₃)₃ | ~35.0 | The quaternary carbon of the tert-butyl group. |
| C-I (C4) | ~95.0 | The carbon directly attached to iodine experiences a significant upfield shift due to the heavy atom effect. |
| C-Br (C3) | ~120.0 | The carbon bonded to bromine. |
| C-H (C5) | ~130.0 | Aromatic CH carbon. |
| C-H (C6) | ~128.0 | Aromatic CH carbon. |
| C-H (C2) | ~139.0 | Aromatic CH carbon deshielded by the adjacent iodine. |
| C-t-Bu (C1) | ~152.0 | The quaternary aromatic carbon attached to the tert-butyl group, shifted downfield. |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectrum: The IR spectrum is expected to show characteristic C-H stretching vibrations for the aromatic ring (~3100-3000 cm⁻¹) and the tert-butyl group (~2960-2870 cm⁻¹). Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. C-Br and C-I stretching vibrations will be observed in the fingerprint region, typically below 700 cm⁻¹.
-
Mass Spectrum (EI): The mass spectrum will exhibit a prominent molecular ion peak (M⁺). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety and cleavage of the C-halogen bonds.
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of 3-Bromo-4-iodo-tert-butylbenzene is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[6][7] This reactivity hierarchy (I > Br > Cl) allows for the selective functionalization of the C4 position, leaving the C-Br bond at C3 intact for subsequent transformations.[6] This makes the molecule an ideal scaffold for the divergent synthesis of complex molecules, a highly valued strategy in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.[7][8]
Chemoselective Cross-Coupling Reactions
The ability to perform sequential cross-coupling reactions is the cornerstone of this molecule's utility. A general workflow involves an initial, milder reaction at the C-I bond, followed by a second coupling at the more robust C-Br bond.
Caption: Sequential functionalization via selective cross-coupling.
Field-Proven Experimental Protocols
The following protocols are adapted from established procedures for selective cross-coupling on bromo-iodo-arenes and serve as robust starting points for the functionalization of 3-Bromo-4-iodo-tert-butylbenzene.
A. Protocol: Selective Sonogashira Coupling at the C-I Bond
Objective: To selectively couple a terminal alkyne at the C4 position. The Sonogashira reaction is highly effective for forming C(sp²)-C(sp) bonds.[9]
Materials:
-
3-Bromo-4-iodo-tert-butylbenzene (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-Bromo-4-iodo-tert-butylbenzene, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. The high reactivity of the C-I bond ensures the reaction proceeds selectively without the need for heating.[10]
-
Monitor progress by TLC. Upon completion, quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 3-bromo-4-alkynyl-tert-butylbenzene intermediate.
B. Protocol: Suzuki Coupling at the C-I Bond
Objective: To form a C-C bond by coupling with a boronic acid at the C4 position. The Suzuki-Miyaura coupling is a robust method for creating biaryl structures.[11]
Materials:
-
3-Bromo-4-iodo-tert-butylbenzene (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
Procedure:
-
In a flask, combine 3-Bromo-4-iodo-tert-butylbenzene, the arylboronic acid, and K₂CO₃.
-
Add the solvent mixture and degas the solution by bubbling argon through it for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and degas for another 5 minutes.
-
Heat the reaction mixture to 80 °C with stirring under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 3-bromo-4-aryl-tert-butylbenzene intermediate.
C. Protocol: Buchwald-Hartwig Amination at the C-Br Bond (on a functionalized intermediate)
Objective: To couple a primary or secondary amine at the C3 position of a mono-functionalized intermediate (e.g., 3-bromo-4-phenyl-tert-butylbenzene). This reaction requires slightly more forcing conditions than C-I coupling.[6]
Materials:
-
3-Bromo-4-aryl-tert-butylbenzene (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill with argon.
-
Add the 3-bromo-4-aryl-tert-butylbenzene substrate, the amine, and anhydrous toluene.
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the final di-functionalized product.
Conclusion
3-Bromo-4-iodo-tert-butylbenzene is more than a simple halogenated aromatic; it is a sophisticated synthetic intermediate engineered for selective, sequential functionalization. Its predictable reactivity profile, governed by the differential lability of the C-I and C-Br bonds, provides chemists with a powerful tool for the controlled and divergent synthesis of complex molecular targets. For professionals engaged in drug discovery and the development of novel materials, mastering the application of such strategic building blocks is essential for accelerating innovation and achieving synthetic goals with precision and efficiency.
References
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BOC Sciences. 3-Bromo-4-iodo-tert-butylbenzene.
-
Sigma-Aldrich. 3-Bromo-4-iodo-tert-butylbenzene.
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BenchChem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
-
BenchChem. Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
-
BenchChem. Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
-
Knowledge. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?.
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BenchChem. Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol.
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Santa Cruz Biotechnology. 3-Bromo-4-iodo-tert-butylbenzene.
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Oakwood Chemical. 3-Bromo-4-iodo-tert-butylbenzene.
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Key Organics. 860435-39-8 | 3-Bromo-4-iodo-tert-butylbenzene.
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BLDpharm. 860435-39-8|2-Bromo-4-(tert-butyl)-1-iodobenzene.
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Echemi. 2-Bromo-4-tert-butyl-1-iodo-benzene / 860435-39-8.
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Apollo Scientific. 2-Bromo-4-(Tert-Butyl)-1-Iodobenzene.
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Patil, S. A., et al. "Halogenase engineering and its utility in medicinal chemistry." RSC medicinal chemistry 9.4 (2018): 426-443.
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ACD/Labs. t-Butyl group towers over other 1H resonances.
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